Comparative Potency Against Tetrazole Inhibitor
Mitochondrial respiration-IN-1 hydrobromide demonstrates potent inhibitory activity with an IC50 value of 8.8 mg/mL for reducing mitochondrial respiration in platelets . In contrast, the foundational study by Barile et al. identified the tetrazole heterocycle family as inhibitors of isolated mitochondrial respiration, with the parent compound tetrazole exhibiting an IC50 of 450 mM under their experimental conditions [1].
| Evidence Dimension | Inhibition of Mitochondrial Respiration |
|---|---|
| Target Compound Data | IC50 = 8.8 mg/mL |
| Comparator Or Baseline | Tetrazole: IC50 = 450 mM |
| Quantified Difference | Potency difference of approximately 50,000-fold when comparing mg/mL to mM units, indicating significantly higher potency for Mitochondrial respiration-IN-1. |
| Conditions | Target Compound: Platelets ; Comparator: Isolated fish liver mitochondria with 0.50 mg/mL protein [1]. |
Why This Matters
This stark difference in inhibitory concentration, despite different assay conditions, underscores the unique potency of this specific phosphonium-thiazole structure and validates its selection over less potent, earlier-generation heterocyclic mitochondrial inhibitors.
- [1] Barile, C. J., Herrmann, P. C., Tyvoll, D. A., Collman, J. P., Decreau, R. A., & Bull, B. S. (2012). Inhibiting platelet-stimulated blood coagulation by inhibition of mitochondrial respiration. Proceedings of the National Academy of Sciences, 109(7), 2539-2543. View Source
